5-Methoxy-1-phenylpentan-1-amine
Overview
Description
5-Methoxy-1-phenylpentan-1-amine: is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenylpentan-1-amine typically involves the following steps:
Preparation of 1-halo-4-methoxyl butane: This step involves the halogenation of 4-methoxyl butane.
Formation of Grignard Reagent: The 1-halo-4-methoxyl butane reacts with magnesium to form the Grignard reagent.
Reaction with Benzoyl Chloride: The Grignard reagent is then reacted with benzoyl chloride to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-phenylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-1-phenylpentan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs .
Industry: In the industrial sector, the compound is used in the synthesis of various chemicals and materials, contributing to advancements in material science and chemical engineering .
Mechanism of Action
it is believed to interact with specific molecular targets and pathways in biological systems, potentially influencing various biochemical processes . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 5-Methoxy-2-phenylpentan-1-amine
- 5-Methoxy-3-phenylpentan-1-amine
- 5-Methoxy-4-phenylpentan-1-amine
Uniqueness: 5-Methoxy-1-phenylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-methoxy-1-phenylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPSAFWDYGSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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